4-((3,5-dimethylphenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
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Overview
Description
The compound “4-((3,5-dimethylphenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide” is a complex organic molecule. It contains a naphthyridine core, which is a nitrogen-containing heterocycle, substituted with various functional groups including an amide, an amine, and several methyl groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the naphthyridine ring, and the subsequent addition of the various substituents. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the naphthyridine ring, which is aromatic, would contribute to the compound’s stability .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the amine could potentially be protonated or form salts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Scientific Research Applications
Cytotoxic Activity
Naphthyridine derivatives, including those related to the specific compound , have been synthesized and tested for their cytotoxic activity against various cancer cell lines. Studies have shown these compounds to be potent cytotoxins, with some exhibiting growth inhibitory properties against murine leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. A few derivatives have been tested in vivo against colon tumors in mice, demonstrating curative potential at low doses (Deady et al., 2003).
Antibacterial Activity
Research on naphthyridine derivatives has also extended to antibacterial applications. Synthesis efforts have produced compounds with significant antibacterial activities, highlighted by their potency against various strains. Such studies indicate the potential of these compounds in developing new antibacterial agents, especially in the context of increasing antibiotic resistance (Egawa et al., 1984).
Electrochromic Properties
The introduction of naphthalene and other aromatic groups into polyamides and related polymers has been explored for the development of materials with desirable electrochromic properties. These materials exhibit changes in color or opacity when an electric charge is applied, making them suitable for applications in smart windows, displays, and other electronic devices (Liou & Chang, 2008).
Anticonvulsant Activity
Some naphthyridine derivatives have been evaluated for their anticonvulsant activity, showing effectiveness in several animal models against induced seizures. These findings suggest potential therapeutic applications for these compounds in treating epilepsy and other seizure-related disorders (Robertson et al., 1987).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(3,5-dimethylanilino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-6-26(7-2)22(27)19-13-23-21-18(9-8-16(5)24-21)20(19)25-17-11-14(3)10-15(4)12-17/h8-13H,6-7H2,1-5H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEYHCQBXDJBIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC(=CC(=C3)C)C)C=CC(=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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